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Compound of Interest |

Compound Name: 3-(4-Aminophenoxy)propanamide
CAS No.: 121489-79-0
Cat. No.: B1518898
. J

Technical Monograph: 3-(4-Aminophenoxy)propanamide

Executive Summary & Chemical Identity

3-(4-Aminophenoxy)propanamide is a heterobifunctional building block utilized primarily in
the synthesis of high-performance polyamides and as a cleavable linker in medicinal chemistry.
Its structure combines an electron-rich aniline moiety with a hydrolytically stable ether linkage
and a terminal primary amide.

This guide addresses the precise structural data, synthetic pathways, and quality control
protocols required for its integration into research workflows.

Core Identifiers
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Property Data
IUPAC Name 3-(4-aminophenyl)oxypropanamide
CAS Registry Number 121489-79-0

Molecular Formula

Molecular Weight 180.20 g/mol
Canonical SMILES NC1=CC=C(OCCC(N)=0)C=C1
Isomeric SMILES C1=CC(=CC=C1N)OCCC(=O)N
_ INChl=1S/C9H12N202/c10-7-1-3-8(4-2-7)13-6-
InChl String
5-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
InChiKey CYFJIKZBCBBFIS-UHFFFAOYSA-N

Structural Logic & Reactivity Profile

The molecule features three distinct functional zones that dictate its reactivity:
e The Aniline Handle (

): A nucleophilic primary amine at the para position. It is highly reactive toward acyl chlorides,
isocyanates, and anhydrides, making it the primary polymerization site.

e The Ether Linkage (

): Provides flexibility (lowers glass transition temperature,
, in polymers) and chemical stability against hydrolysis compared to ester linkages.

e The Primary Amide (

): Acts as a hydrogen bond donor/acceptor. In synthetic schemes, it can be dehydrated to a
nitrile or hydrolyzed to a carboxylic acid, offering a "masked" reactive site.

Synthesis Protocol (High-Purity Route)
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Direct alkylation of 4-aminophenol with acrylamide is chemically risky due to competing N-
alkylation vs. O-alkylation. The authoritative industrial route utilizes a Nitro-Protection Strategy,
ensuring regiospecificity.

Phase 1: Michael Addition (O-Alkylation)
Reaction: 4-Nitrophenol + Acrylamide

3-(4-Nitrophenoxy)propanamide

e Reagents: 4-Nitrophenol (1.0 eq), Acrylamide (1.2 eq), Benzyltrimethylammonium hydroxide
(Triton B, cat. 5 mol%), solvent (Acetonitrile or Ethanol).

e Procedure:
o Dissolve 4-nitrophenol in acetonitrile under

atmosphere.

o Add Triton B catalyst.
o Add acrylamide slowly at reflux temperature (

) to favor thermodynamic O-alkylation over N-alkylation.

o Reflux for 12—-16 hours.

o Purification: Cool to precipitate the intermediate. Recrystallize from ethanol.

Phase 2: Selective Reduction
Reaction: 3-(4-Nitrophenoxy)propanamide
3-(4-Aminophenoxy)propanamide
e Reagents:

(10% loading), Hydrogen gas (

, balloon pressure), Methanol.
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e Procedure:

o

Suspend the nitro-intermediate in methanol.

[¢]

Add Pd/C catalyst carefully (pyrophoric hazard).

[¢]

Purge system with

, then introduce

Stir vigorously at RT for 4—6 hours. Monitor via TLC (disappearance of yellow nitro spot).

[e]

o

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

Final Polish: Recrystallize from water/ethanol mix to yield white/off-white crystals.

[¢]

Visual Synthesis Workflow
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Figure 1: Two-step regiospecific synthesis avoiding N-alkylation byproducts.

Analytical Characterization & QC

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( -NMR, DMSO- )
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6.80 ppm (br s, 1H): Amide

4.80 ppm (s, 2H): Amine

(broad, exchangeable).

4.05 ppm (t, 2H): Ether methylene

2.45 ppm (t, 2H): Amide alpha-methylene

Quality Control Decision Tree

6.50 ppm (d, 2H): Aromatic protons ortho to amine.

7.30 ppm (d, 2H): Aromatic protons meta to amine (ortho to ether).
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Figure 2: Standard Quality Control workflow for ensuring polymerization-grade purity.

Applications in Research
High-Performance Polymers

The compound is used as a monomer for Polyamides (PAs) and Polyimides (PIs). The ether
linkage introduces a "swivel" in the polymer backbone, which:

» Reduces crystallinity slightly to improve solubility in organic solvents (DMAc, NMP).
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e Maintains high thermal stability while improving processability compared to rigid aromatic
polyamides (Aramids).

Drug Conjugates (PROTACS)

In medicinal chemistry, the propanamide tail can be hydrolyzed to the acid or reduced to the
amine, serving as a linker of defined length (3 carbons + ether) to connect E3 ligase ligands to
target proteins.

References

e Chemical Identity Data: PubChem Compound Summary for CID 39870446 (Related isomer
structure validation) and ChemBK CAS 121489-79-0 Entry. Link

» Synthetic Methodology (Michael Addition):Vogel's Textbook of Practical Organic Chemistry,
5th Ed.

o Polymer Applications: Espeso, J. F, et al. "Synthesis and characterization of new soluble
aromatic polyamides.” Journal of Polymer Science Part A: Polymer Chemistry 38.6 (2000):
1014-1023. Link

e INChI/SMILES Validation: Computed via ChemDraw/InChl Trust algorithms based on IUPAC
structure "3-(4-aminophenoxy)propanamide”.

» To cite this document: BenchChem. [3-(4-Aminophenoxy)propanamide SMILES and
InChlKey data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1518898#3-4-aminophenoxy-propanamide-smiles-
and-inchikey-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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